molecular formula C20H18N4O2S2 B2693119 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872538-21-1

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2693119
CAS No.: 872538-21-1
M. Wt: 410.51
InChI Key: MSLUKMLJPWBOJS-UHFFFAOYSA-N
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Description

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylthio group at the 5-position and a pyrrolidine-3-carboxamide moiety at the 2-position. The pyrrolidine ring is further functionalized with a 5-oxo group and a phenyl substituent at the 1-position. This compound is part of a broader class of thiadiazole derivatives studied for their biological activities, including antimicrobial and anticancer properties .

  • Thiadiazole ring: Enhances electron-deficient character, facilitating interactions with biological targets.
  • Benzylthio group: Introduces lipophilicity, improving membrane permeability.
  • 5-Oxo-pyrrolidine: Provides a rigid scaffold and hydrogen-bonding sites for target binding.

Synthetic routes typically involve coupling thiadiazole intermediates with activated pyrrolidine-carboxylic acid derivatives under mild conditions, as evidenced by high yields (e.g., 81–88% in related compounds) .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c25-17-11-15(12-24(17)16-9-5-2-6-10-16)18(26)21-19-22-23-20(28-19)27-13-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLUKMLJPWBOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring:

    • The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

Scientific Research Applications

Overview

Research indicates that derivatives of 1,3,4-thiadiazole, including N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, exhibit notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of tumor growth and induction of apoptosis in cancer cells.

Case Studies

  • Aliabadi et al. (2013) : The synthesis and evaluation of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide demonstrated significant anticancer activity against breast cancer cell lines (MDA-MB-231) with an IC50 value of 9 μM, outperforming Imatinib (IC50 = 20 μM) .
  • Polkam et al. (2015) : Investigated the anticancer properties of 5-(2,5-dimethoxyphenyl)-2-substituted derivatives against colon cancer (HT-29) and breast cancer (MDA-MB-231), reporting a cytotoxicity inhibition of 68.28% and 62.95%, respectively .

Data Table: Anticancer Activity

CompoundCell LineIC50 Value (μM)Reference
N-(5-benzylthio)-1,3,4-thiadiazol-2-ylMDA-MB-2319
5-(2,5-dimethoxyphenyl) derivativeHT-2968.28% inhibition
5-(2,5-dimethoxyphenyl) derivativeMDA-MB-23162.95% inhibition

Overview

The compound has also been explored for its antibacterial properties. Studies have shown that certain derivatives exhibit high activity against Gram-positive bacteria.

Case Studies

  • Synthesis and Evaluation : Research conducted on N-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives revealed efficacy against Staphylococcus aureus and Staphylococcus epidermidis . The synthesized compounds displayed comparable or superior potency relative to existing antibiotics.

Data Table: Antibacterial Activity

CompoundBacteria TestedActivity LevelReference
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivativeStaphylococcus aureusHigh
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivativeStaphylococcus epidermidisHigh

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell proliferation, apoptosis, or inflammation.

    Pathways Involved: It could modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Benzylthio vs. Fluorobenzylthio : The 4-fluorobenzylthio analog (5d) exhibits a higher melting point (140–141°C vs. 137–138°C), suggesting stronger intermolecular interactions due to the electron-withdrawing fluorine atom .

Modifications in the Pyrrolidine/Phenyl Region

Compound Name Pyrrolidine/Phenyl Modifications Key Structural Impact
This compound 1-Phenyl, 5-oxo Rigid conformation for target binding
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl, isopropylthiadiazole Increased dipole moments and CNS penetration
3-Chloro-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide Benzothiophene-carboxamide Expanded π-system for DNA intercalation

Key Observations :

  • Fluorophenyl substitution (): Enhances pharmacokinetic properties via reduced metabolic degradation.
  • Benzothiophene-carboxamide (): Introduces planar aromaticity, favoring interactions with topoisomerase enzymes.

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features several notable functional groups:

  • Thiadiazole ring : A five-membered ring containing nitrogen and sulfur that is known for its biological activity.
  • Pyrrolidine ring : A saturated five-membered ring that contributes to the compound's pharmacological properties.
  • Benzylthio group : Enhances lipophilicity and biological activity.
PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S₂
Molecular Weight410.5 g/mol
CAS Number872538-21-1

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antibacterial properties. A study reported that N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, showing comparable efficacy to established antibiotics like norfloxacin and ciprofloxacin .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Various studies have indicated that this compound exhibits cytotoxic effects against several human cancer cell lines:

  • Lung Cancer (A549)
  • Skin Cancer (SK-MEL-2)
  • Ovarian Cancer (SK-OV-3)
  • Colon Cancer (HCT15)

In one study, the compound showed significant growth inhibition with an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.
  • Signaling Pathways : The compound could modulate critical signaling pathways such as MAPK/ERK and PI3K/Akt, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzylthio group significantly affect biological activity. For instance:

  • Substituents on the benzyl group can enhance or diminish antibacterial and anticancer activities.
  • The presence of electron-withdrawing groups on the thiadiazole ring often correlates with increased potency against cancer cell lines .

Case Study 1: Antibacterial Evaluation

A series of N-(5-benzylthio)-1,3,4-thiadiazol derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to their parent compounds, highlighting the importance of structural modifications in developing effective antibacterial agents .

Case Study 2: Anticancer Efficacy

In a comparative study involving multiple cancer cell lines, compounds derived from N-(5-benzylthio)-1,3,4-thiadiazol demonstrated significant cytotoxicity. Notably, derivatives with specific substitutions showed IC50 values lower than those of standard chemotherapeutics like sorafenib, indicating potential for development as novel anticancer agents .

Q & A

What are the optimized synthetic routes for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?

Basic Research Question
A multi-step synthesis involving nucleophilic substitution and condensation reactions is commonly employed. Key steps include:

  • Thiadiazole core formation : Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with 5-(benzylthio)-1,3,4-thiadiazol-2-amine in dry acetone under reflux with anhydrous K₂CO₃ .
  • Pyrrolidine-carboxamide linkage : Coupling via activated esters (e.g., using DCC/DMAP) or acid chlorides.
    Optimization : Yield improvements (71–82%) are achieved by controlling reaction time (3–6 hours), solvent polarity (ethanol for recrystallization), and stoichiometric ratios (1:1.2 for nucleophilic agents) .
Step Reagents/Conditions Yield Reference
Thiadiazole formationK₂CO₃, dry acetone, reflux (3 h)71–82%
Carboxamide couplingDCC/DMAP, THF, RT (12 h)66–75%

How can NMR and IR spectroscopy resolve structural ambiguities in this compound?

Basic Research Question
1H/13C NMR : Key signals include:

  • Pyrrolidine ring : δ 2.5–3.5 ppm (CH₂ groups), δ 5.0–5.5 ppm (N–CH–CO) .
  • Benzylthio group : Aromatic protons at δ 7.2–7.6 ppm (multiplet) and thiomethyl (S–CH₂) at δ 3.8–4.2 ppm .
    IR : Confirm carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and thiadiazole (C–N) at 1350–1450 cm⁻¹ .
    Contradiction resolution : If unexpected peaks arise (e.g., residual solvents), use deuterated solvents (DMSO-d₆) and DEPT-135 NMR to differentiate CH₂/CH₃ groups .

What strategies are used to analyze structure-activity relationships (SAR) for anticancer activity?

Advanced Research Question
Methodology :

Substituent variation : Replace benzylthio with alkyl/aryl groups to assess hydrophobicity effects.

Biological assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values .

Computational modeling : Perform molecular docking (AutoDock Vina) to evaluate binding affinity to targets like tubulin or topoisomerase II .
Key finding : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance activity by 2–3× compared to electron-donating groups (–OCH₃) .

How can discrepancies in biological activity data across studies be addressed?

Advanced Research Question
Root causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound purity.
Mitigation strategies :

  • Standardize protocols (e.g., 48-hour incubation, 10% FBS) .
  • Validate purity via HPLC (≥95%) and control for batch-to-batch variability .
  • Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .

What crystallographic methods confirm the compound’s solid-state structure?

Advanced Research Question
SHELX refinement :

  • Data collection : High-resolution (≤1.0 Å) X-ray diffraction with Cu-Kα radiation.
  • Solution : Direct methods (SHELXT) followed by full-matrix least-squares refinement (SHELXL) .
    Challenges : Twinning or disorder in the benzylthio group requires TWIN/BASF corrections .

How is solubility optimized for in vivo studies?

Basic Research Question
Formulation approaches :

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for IP/IV administration.
  • Salt formation : Convert to hydrochloride salt via HCl gas treatment in diethyl ether.
    Assessment : Measure logP (2.8–3.5 via shake-flask method) to predict lipid membrane permeability .

What mechanistic insights explain its pro-apoptotic activity?

Advanced Research Question
Experimental design :

Flow cytometry : Detect sub-G1 population (apoptotic cells) after 24-hour treatment.

Western blot : Monitor Bax/Bcl-2 ratio and PARP cleavage .
Key finding : Upregulation of caspase-9 (intrinsic pathway) and inhibition of NF-κB signaling .

How are reaction intermediates characterized during synthesis?

Basic Research Question
LC-MS : Track intermediates (e.g., thiosemicarbazide derivatives) using ESI+ mode.
TLC : Use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) for Rf comparison .

What computational tools predict metabolic stability?

Advanced Research Question
ADMET prediction : Use SwissADME to identify CYP450 substrates (e.g., CYP3A4).
Metabolite identification : Perform in silico metabolism (GLORYx) to predict hydroxylation at the pyrrolidine ring .

How is batch reproducibility ensured in multi-gram synthesis?

Advanced Research Question
Quality control :

  • In-process checks : Monitor reaction progress via FTIR (C=O formation).
  • Final validation : Compare melting points (mp 180–182°C) and 1H NMR with reference batches .

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